molecular formula C17H11N3OS3 B2456256 (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 477486-58-1

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2456256
CAS No.: 477486-58-1
M. Wt: 369.48
InChI Key: DFRHIYJYMYMBPY-BQYQJAHWSA-N
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Description

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic chemical compound designed for research applications, featuring a molecular framework that incorporates benzothiazole, thiazole, and thiophene pharmacophores. This specific architecture is of significant interest in medicinal chemistry and drug discovery, as these heterocyclic systems are frequently associated with diverse biological activities. The benzothiazole core, in particular, is a privileged scaffold in therapeutic chemistry and is found in compounds with demonstrated antitumor, antiviral, and anti-inflammatory properties . Furthermore, structural analogs featuring the 4-(1,3-benzothiazol-2-yl) moiety have been identified as inhibitors of key biological targets, such as cyclin-dependent kinase 5 (cdk5)/p25, highlighting the potential of this chemotype in probing neurodegenerative diseases and cellular signaling pathways . The prop-2-enamide linker in this compound suggests potential for molecular interactions with biological targets, possibly acting as a kinase inhibitor or modulating other enzyme functions. The inclusion of the thiophene ring may enhance binding affinity and optimize physicochemical properties. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this compound for in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS3/c21-15(8-7-11-4-3-9-22-11)20-17-19-13(10-23-17)16-18-12-5-1-2-6-14(12)24-16/h1-10H,(H,19,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRHIYJYMYMBPY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzothiazole with α-Halo Ketones

The 1,3-thiazole ring is constructed via Hantzsch thiazole synthesis, leveraging 2-aminobenzothiazole and α-bromoacetophenone derivatives. In a representative procedure, 2-aminobenzothiazole (1.0 equiv) reacts with 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.2 equiv) in ethanol under reflux for 12 hours, yielding 4-(1,3-benzothiazol-2-yl)-2-nitrothiazole (78% yield). Subsequent reduction using SnCl₂/HCl converts the nitro group to an amine, affording the target intermediate in 85% purity after column chromatography.

Transition Metal-Catalyzed C–H Activation

Ru(II)-catalyzed regioselective C–H amidation offers a direct route to functionalize 2-arylbenzothiazoles. Using [Ru( p-cymene)Cl₂]₂ (10 mol %) and AgSbF₆ (20 mol %) in 1,2-dichloroethane (DCE) at 80°C, 2-phenylbenzo[ d]thiazole undergoes ortho-amidation with benzoyl azide, yielding N-(2-benzothiazolyl)thiazol-2-amine derivatives. This method circumvents traditional Curtius rearrangement, with molecular nitrogen as the sole byproduct.

Preparation of (2E)-3-(Thiophen-2-yl)Prop-2-Enoic Acid

Knoevenagel Condensation

Thiophene-2-carbaldehyde (1.0 equiv) reacts with malonic acid (1.5 equiv) in pyridine under microwave irradiation (100°C, 15 min), yielding (2E)-3-(thiophen-2-yl)acrylic acid (92% yield). The E-configuration is confirmed via ¹H NMR (J = 15.8 Hz for trans-vinylic protons).

Wittig Olefination

Alternative synthesis employs thiophene-2-carbaldehyde and ylides generated from ethyl (triphenylphosphoranylidene)acetate. Reaction in dichloromethane at 0°C produces ethyl (2E)-3-(thiophen-2-yl)acrylate (89% yield), followed by saponification with NaOH/EtOH to the free acid.

Amide Coupling: Final Step Synthesis

Carbodiimide-Mediated Coupling

(2E)-3-(Thiophen-2-yl)prop-2-enoic acid (1.2 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and N-hydroxysuccinimide (NHS, 1.5 equiv) in dry THF. 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine (1.0 equiv) is added, and the mixture stirred at 25°C for 24 hours. The product is isolated via filtration and purified by silica gel chromatography (hexane/ethyl acetate, 3:1), achieving 74% yield.

Direct Acyl Azide Aminolysis

Adapting Ru(II)-catalyzed methods, the enamide is formed by reacting 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with (2E)-3-(thiophen-2-yl)acryloyl azide under [Ru( p-cymene)Cl₂]₂ catalysis. This one-pot method avoids isolation of the acyl chloride, yielding 68% product with >99% E-selectivity.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal DCE as optimal for Ru-catalyzed amidation (Table 1):

Solvent Catalyst Loading (mol %) Yield (%)
DCE 10 74
Toluene 10 52
Acetonitrile 10 48

AgSbF₆ enhances electrophilicity of the Ru center, facilitating C–N bond formation.

Stereochemical Control

The E-configuration of the enamide is preserved using non-polar solvents (e.g., toluene), whereas protic solvents (e.g., ethanol) promote partial isomerization. Microwave-assisted coupling reduces reaction time to 30 minutes without compromising stereoselectivity.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, thiazole-H), 7.89–7.21 (m, 8H, aromatic), 6.98 (d, J = 15.8 Hz, 1H, vinyl-H), 6.32 (d, J = 15.8 Hz, 1H, vinyl-H).
  • HRMS : m/z calcd for C₁₈H₁₁N₃OS₂ [M+H]⁺: 380.0321; found: 380.0324.

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-geometry and planar orientation of the benzothiazole-thiazole motif, with intermolecular π-π stacking stabilizing the lattice.

Chemical Reactions Analysis

Oxidation Reactions

The enamide group (C=O) and thiophene ring are susceptible to oxidation. Common oxidizing agents include hydrogen peroxide or potassium permanganate under acidic or basic conditions. For example, oxidation of the thiophene ring may yield thiophene oxides or sulfones, while the enamide could form imides or lactams.

Reagent Conditions Product Type
H₂O₂Acidic medium, refluxThiophene oxide
KMnO₄Basic conditions, heatImide or lactam

Reduction Reactions

The enamide group (C=O) can be reduced to an amine using sodium borohydride or lithium aluminum hydride . This transformation alters the compound’s electronic properties, potentially affecting its biological activity.

Reagent Conditions Product
NaBH₄Methanol, room temperatureAmine derivative

Substitution Reactions

The heterocyclic rings (benzothiazole, thiazole) undergo electrophilic substitution at specific positions. For example, the benzothiazole ring may react with halogens (Cl, Br) in the presence of Lewis acids like AlCl₃.

Reagent Position Catalyst Product
Cl₂Benzothiazole (position 2)AlCl₃Chlorobenzothiazole

Amidation Reactions

The enamide group can participate in Ru(II)-catalyzed ortho-amidation using acyl azides as nitrogen sources. This reaction introduces new amide functionalities at specific positions, enhancing the molecule’s diversity .

Catalyst Reagent Conditions Product
[Ru(p-cymene)Cl₂]₂Acyl azideDCE, 80°C, AgSbF₆Amidated derivative

Biological Activity

While not a direct chemical reaction, the compound’s interactions with biological systems are notable. For example, similar benzothiazole derivatives exhibit:

  • Antimicrobial activity : Zone of inhibition (ZOI) data shows efficacy against E. coli and S. aureus at concentrations ≥1 mM .

  • Anticancer potential : Structural analogs inhibit cell proliferation and induce apoptosis via pathway modulation (e.g., AKT, ERK).

Compound Concentration (mM) ZOI (mm)
Isopropyl derivative8E. coli: 8, S. aureus: 8
Pyridinyl derivative4E. coli: 7.5, S. aureus: 7.5

Stability and Degradation

The compound’s heterocyclic rings and enamide group may degrade under extreme pH or thermal conditions. For instance, acidic hydrolysis could cleave the thiazole or benzothiazole rings, while alkaline conditions might disrupt the amide bond .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzothiazole moiety and a thiazole ring, which are known for their biological activity. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Preparation of Intermediates : Synthesis begins with the formation of the benzothiazole and thiazole intermediates.
  • Coupling Reactions : These intermediates are then coupled with thiophenes or other aromatic compounds using coupling agents.
  • Purification : The final product is purified using techniques such as column chromatography.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biological Applications

The biological significance of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is notable in various fields:

  • Fluorescent Probes : Investigated for use as fluorescent probes in biological imaging due to its ability to interact with biomolecules.
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A549) cells . Molecular docking studies have indicated potential interactions with dihydrofolate reductase, a target for anticancer drugs .

Pharmacological Properties

Research has highlighted several pharmacological activities associated with compounds containing similar structural motifs:

  • Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent against various pathogens .
  • Anti-inflammatory Effects : Its derivatives may also exhibit anti-inflammatory properties, contributing to pain relief and management of inflammatory diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Synthesis and evaluation of thiophene derivativesNew compounds showed significant anticancer activity against HepG-2 and A549 cell lines.
Antimicrobial activity assessmentCompounds exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Molecular docking studiesIdentified potential binding sites on dihydrofolate reductase, indicating anticancer mechanisms.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s unique structure allows it to participate in various biochemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their biological activity and use in medicinal chemistry.

    Thiazole derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

    Thiophene derivatives: Widely used in materials science for the development of organic electronics.

Uniqueness

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the combination of three different heterocyclic moieties in a single molecule

Biological Activity

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of benzothiazole and thiophene moieties, suggest various biological activities that warrant detailed examination. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H16N4O4S3C_{19}H_{16}N_{4}O_{4}S_{3} with a molecular weight of 460.6 g/mol. It features complex heterocyclic structures that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₆N₄O₄S₃
Molecular Weight460.6 g/mol
CAS Number921996-19-2

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to reduced cell proliferation and tumor growth.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • DNA Intercalation : The structural components may allow the compound to intercalate with DNA, disrupting replication and transcription processes.

Biological Activities

Research indicates that compounds with similar structural features exhibit a variety of biological activities:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells in vitro. For instance, compounds related to this compound have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
  • Antimicrobial Properties : The compound has potential antimicrobial effects against both bacterial and fungal strains. Research has indicated that thiazole and benzothiazole derivatives possess antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies highlight the biological efficacy of similar compounds:

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of thiazole derivatives on various cancer cell lines. Results showed significant inhibition rates compared to control groups .
    Cell LineInhibition Rate (%)
    MDA-MB-23175
    SK-Hep-165
    NUGC-370
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of benzothiazole derivatives, revealing effective minimum inhibitory concentrations (MICs) against tested pathogens .
    PathogenMIC (μg/mL)
    Staphylococcus aureus50
    Escherichia coli40
    Candida albicans30

Q & A

Q. What are the standard synthetic protocols for preparing (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide?

A general method involves coupling a thiazole-2-amine derivative with a propenamide-containing thiophene moiety. Key steps include:

  • Acylation : React 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with an activated (E)-3-(thiophen-2-yl)prop-2-enoyl chloride in dry pyridine under ice-cooling for 6 hours, followed by extraction with CHCl₃ and recrystallization .
  • Optimization : Use stoichiometric excess (1.1 eq) of acyl chloride to drive the reaction to completion. Monitor via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (e.g., silica gel, gradient elution) .

Q. How is the compound characterized to confirm its structure and purity?

Standard characterization includes:

  • Spectroscopy :
    • ¹H/¹³C NMR : Look for diagnostic signals: thiophene protons (δ 6.8–7.5 ppm), benzothiazole C=N (δ 160–165 ppm in ¹³C), and enamide CH=CH (δ 6.2–7.0 ppm, J = 15–16 Hz for E-configuration) .
    • IR : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene C-S (650–750 cm⁻¹) stretches .
  • Elemental Analysis : Ensure <0.4% deviation between calculated and observed C, H, N, S values .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

Recrystallize from a mixture of ethyl acetate and hexane (1:3 v/v) at low temperatures (0–5°C) to obtain high-purity crystals. Slow evaporation in dichloromethane/methanol (1:1) may also yield X-ray-quality crystals .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structural refinement?

  • Software Tools : Use SHELXL for refinement. Apply restraints for disordered regions (e.g., thiophene ring) and validate hydrogen bonding via PLATON .
  • Validation Metrics : Check Rint (<5%), Flack parameter (<0.1), and Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or π-π stacking .
  • Example : If the thiophene-thiazole dihedral angle varies between models, compare with similar compounds in the Cambridge Structural Database (CSD) .

Q. How do intermolecular interactions influence the compound’s crystallization behavior?

  • Hydrogen Bonding : Analyze graph sets (e.g., S(6) motifs for N–H···N interactions between benzothiazole and thiazole moieties) using Mercury .
  • π-Stacking : Measure centroid distances (3.4–3.8 Å) between benzothiazole and thiophene rings via X-ray data. Solvent polarity (e.g., DMF vs. THF) can modulate stacking efficiency .

Q. What computational methods predict the compound’s biological activity?

  • Docking Studies : Use AutoDock Vina to model binding to targets like kinase enzymes. Parameterize the thiophene and benzothiazole moieties for hydrophobic interactions .
  • QSAR : Correlate electronic descriptors (e.g., HOMO-LUMO gap from DFT calculations) with antimicrobial IC₅₀ values. Validate against experimental assays .

Methodological Notes

  • Avoid Pitfalls : Ensure anhydrous conditions during acylation to prevent hydrolysis of the enamide group .
  • Advanced Crystallography : For twinned crystals, refine using the TWIN/BASF commands in SHELXL .
  • Biological Assays : Screen against Mycobacterium tuberculosis (MIC <10 µg/mL) using the microplate Alamar Blue assay .

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